tert-Butyl 4-((dimethylamino)methylene)-3-oxopiperidine-1-carboxylate, with the Chemical Abstracts Service (CAS) number 871726-72-6, is an organic compound notable for its structural complexity and potential applications in medicinal chemistry. The compound has a molecular formula of C13H22N2O3 and a molecular weight of approximately 254.33 g/mol. Its IUPAC name reflects its structure, which includes a tert-butyl group, a dimethylaminomethylene moiety, and a piperidine ring with a carbonyl functional group. This combination of features contributes to its unique properties and versatility in chemical reactions and biological interactions .
The compound is classified under the category of piperidine derivatives, specifically as a carboxylate ester. It is primarily sourced from chemical suppliers that specialize in organic compounds for research purposes. The purity of commercially available samples typically reaches around 95%, making it suitable for various experimental applications .
The synthesis of tert-butyl 4-((dimethylamino)methylene)-3-oxopiperidine-1-carboxylate can be achieved through several methods, utilizing different reagents and conditions. A common approach involves the reaction of tert-butyl 4-piperidone with dimethylformamide dimethyl acetal under acidic conditions, resulting in the formation of the desired compound.
The molecular structure of tert-butyl 4-((dimethylamino)methylene)-3-oxopiperidine-1-carboxylate features:
The structure can be represented by its SMILES notation: O=C(N1CC(/C(CC1)=C\N(C)C)=O)OC(C)(C)C
, which illustrates the connectivity of atoms within the molecule .
tert-Butyl 4-((dimethylamino)methylene)-3-oxopiperidine-1-carboxylate participates in various chemical reactions typical for piperidine derivatives:
The versatility in reactivity allows for the generation of a range of substituted piperidine derivatives that can be explored for different applications .
The mechanism of action for tert-butyl 4-((dimethylamino)methylene)-3-oxopiperidine-1-carboxylate is primarily related to its interactions with biological targets such as enzymes and receptors:
Studies indicate that this compound may exhibit significant biological activity, making it a candidate for further investigation in drug development .
Relevant data indicates that the compound's properties make it suitable for various applications in organic synthesis and medicinal chemistry .
tert-Butyl 4-((dimethylamino)methylene)-3-oxopiperidine-1-carboxylate has several scientific uses:
The unique combination of functional groups within this compound enhances its potential utility across multiple fields within chemistry .
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 2764-91-2
CAS No.:
CAS No.: